7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one
Overview
Description
7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of imidazopyridazines This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring, with a phenyl group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a cyclization mechanism to form the imidazopyridazine core.
Example Reaction:
Starting Materials: 2-aminopyridazine and cinnamaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazopyridazine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyridazinones: Compounds with a pyridazine ring fused to other heterocycles.
Benzimidazoles: Compounds with a fused benzene and imidazole ring system.
Uniqueness
7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-phenyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-10)8(14-15-11)7-4-2-1-3-5-7/h1-6H,(H,12,13)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWONHBZAZAQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346336 | |
Record name | STK059592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-47-5 | |
Record name | STK059592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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